N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13473166
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
![N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide -](/images/structure/VC13473166.png)
Specification
Molecular Formula | C10H17ClN2O2 |
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Molecular Weight | 232.71 g/mol |
IUPAC Name | N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylacetamide |
Standard InChI | InChI=1S/C10H17ClN2O2/c1-8(14)12(2)7-9-4-3-5-13(9)10(15)6-11/h9H,3-7H2,1-2H3/t9-/m0/s1 |
Standard InChI Key | BUAXHMXGNMJXQC-VIFPVBQESA-N |
Isomeric SMILES | CC(=O)N(C)C[C@@H]1CCCN1C(=O)CCl |
SMILES | CC(=O)N(C)CC1CCCN1C(=O)CCl |
Canonical SMILES | CC(=O)N(C)CC1CCCN1C(=O)CCl |
Introduction
Chemical Structure and Stereochemistry
The compound features an (S)-configured pyrrolidine ring, a five-membered secondary amine, substituted at the 1-position with a 2-chloroacetyl group () and at the 2-position with an N-methyl acetamide moiety () . The stereochemistry at the pyrrolidine’s chiral center is critical for its biological activity, as enantiomeric purity often dictates binding affinity to enzymatic targets like DPP-IV . The chloroacetyl group introduces electrophilicity, enabling covalent interactions with nucleophilic residues in proteins, a mechanism exploited in inhibitor design.
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically begins with L-prolinamide, which undergoes sequential functionalization. A patented method (CN107501154B) involves:
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Acylation: Reacting L-prolinamide with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide .
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Dehydration: Treating the intermediate with thionyl chloride () under reflux to yield the corresponding nitrile .
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Methylation: Introducing the N-methyl acetamide group via nucleophilic substitution or reductive amination .
Alternative routes utilize pyrrolidine derivatives condensed with chloroacetyl chloride under basic conditions (e.g., triethylamine), achieving yields up to 85%. Microwave-assisted synthesis and flow chemistry have been explored to enhance efficiency, though scalability remains a challenge .
Physicochemical Properties
Predicted and experimental data highlight the compound’s stability and solubility profile:
The chloroacetyl group’s electron-withdrawing nature lowers the pKa, enhancing reactivity toward nucleophiles, while the acetamide moiety contributes to hydrogen bonding potential.
Biological Activity and Mechanism
DPP-IV Inhibition
As a DPP-IV inhibitor, the compound prolongs the activity of incretin hormones (e.g., GLP-1), enhancing insulin secretion and suppressing glucagon in diabetic models . Kinetic studies reveal competitive inhibition with values in the nanomolar range, attributed to its covalent binding to the enzyme’s catalytic serine residue.
Applications in Pharmaceutical Chemistry
Intermediate for Vildagliptin
The compound is a key precursor in synthesizing Vildagliptin (Galvus®), a clinically approved DPP-IV inhibitor. Its chiral pyrrolidine core is retained in the final drug, underscoring the importance of stereochemical control during synthesis .
Probe for Enzyme Studies
Its reactivity has been exploited in activity-based protein profiling (ABPP) to identify novel enzymatic targets in proteomic studies .
Comparison with Structural Analogs
Feature | N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide | Vildagliptin | Sitagliptin |
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Core Structure | Pyrrolidine with chloroacetyl and N-methyl acetamide | Cyanopyrrolidine | β-Amino acid derivative |
Target | DPP-IV | DPP-IV | DPP-IV |
Clinical Status | Preclinical intermediate | Marketed (Type 2 diabetes) | Marketed (Type 2 diabetes) |
Key Advantage | Synthetic versatility | High selectivity | Oral bioavailability |
This compound’s chloroacetyl group offers unique reactivity compared to marketed drugs, enabling modular derivatization .
Recent Research and Future Directions
Recent studies focus on optimizing its pharmacokinetics, particularly bioavailability and metabolic stability. Hybridization with anticancer pharmacophores (e.g., oxadiazoles) is being explored to dual-target DPP-IV and HDACs . Computational modeling predicts favorable binding to alternative targets like telomerase, suggesting expanded therapeutic applications .
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